molecular formula C19H15ClN2O4 B12336026 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid

2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid

Cat. No.: B12336026
M. Wt: 370.8 g/mol
InChI Key: OHCWDUPVYABAPW-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoline derivative using 3-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Propanoic Acid Moiety: This can be achieved through a series of reactions including nitration, reduction, and subsequent hydrolysis to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized using agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: Similar in structure but lacks the chlorobenzoyl group.

    3-Amino-4-chlorobenzoic acid: Contains the chlorobenzoyl group but lacks the quinoline core.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid

InChI

InChI=1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,14,16H,9H2,(H,22,24)(H,25,26)

InChI Key

OHCWDUPVYABAPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C=C2CC(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl)C=C1

Origin of Product

United States

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